1-(bromomethyl)-6,6-difluorospiro[2.5]octane
Description
Properties
IUPAC Name |
2-(bromomethyl)-6,6-difluorospiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2/c10-6-7-5-8(7)1-3-9(11,12)4-2-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYBFVOFLFIJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC2CBr)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromomethyl)-6,6-difluorospiro[2.5]octane typically involves the reaction of a suitable spirocyclic precursor with brominating and fluorinating agents. One common method includes the bromination of a spirocyclic compound followed by fluorination. The reaction conditions often require controlled temperatures and the use of solvents such as dioxane to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of 1-(bromomethyl)-6,6-difluorospiro[2.5]octane may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-6,6-difluorospiro[2.5]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of hydrocarbons or alcohols.
Scientific Research Applications
Chemical Synthesis
1-(Bromomethyl)-6,6-difluorospiro[2.5]octane serves as a valuable building block in the synthesis of more complex spirocyclic compounds. Its bromomethyl group allows for nucleophilic substitution reactions, which are essential in organic synthesis. The compound can be utilized to create derivatives that may exhibit enhanced biological activity or novel chemical properties.
Table 1: Comparison of Halogenated Spirocyclic Compounds
| Compound Name | Reactivity in Nucleophilic Substitution | Unique Features |
|---|---|---|
| 1-(Bromomethyl)-6,6-difluorospiro[2.5]octane | Moderate | Contains both bromine and fluorine |
| 1-(Chloromethyl)-6,6-difluorospiro[2.5]octane | Lower | Less reactive than bromine |
| 1-(Iodomethyl)-6,6-difluorospiro[2.5]octane | Higher | More reactive but less stable |
| 1-(Hydroxymethyl)-6,6-difluorospiro[2.5]octane | Variable | Hydroxyl group alters reactivity |
Biological Research
In biological contexts, this compound is being investigated for its potential biological activity . The unique structure may allow it to interact favorably with various biological targets, making it a candidate for further exploration in drug discovery.
- Potential Drug Development : The compound's spirocyclic framework can enhance the binding affinity to specific receptors or enzymes, which is crucial in developing new pharmaceuticals.
- Precursor for Bioactive Molecules : It can serve as a precursor in synthesizing bioactive molecules that could have therapeutic effects.
Medicinal Chemistry
The medicinal applications of 1-(bromomethyl)-6,6-difluorospiro[2.5]octane are particularly promising:
- Cancer Treatment : Research has indicated that compounds similar to this may be effective in treating cancers associated with abnormal RET expression (e.g., medullary thyroid cancer) due to their ability to inhibit specific pathways involved in tumor growth .
- Pain Management : The compound's structural properties may also allow it to act as an inhibitor of sodium ion channels (Nav1.8), which are implicated in pain signaling pathways .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials that require unique properties:
- Specialty Chemicals : Its application extends to the development of fine chemicals used in various industries including pharmaceuticals and agrochemicals .
- Material Science : The incorporation of fluorine atoms contributes to enhanced stability and performance characteristics in materials science applications.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-6,6-difluorospiro[2.5]octane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The spirocyclic structure provides rigidity and spatial orientation, which can affect the compound’s binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(Bromomethyl)-1,1-difluorospiro[2.5]octane (CAS 2247105-60-6)
- Key Differences :
- Substituent positions: Bromomethyl at position 6 vs. position 1 in the target compound.
- Fluorine positions: 1,1-difluoro vs. 6,6-difluoro.
- Impact : Altered steric and electronic effects influence reactivity. The 6-bromomethyl group may favor nucleophilic substitution at a different spatial orientation .
| Property | 1-(Bromomethyl)-6,6-difluorospiro[2.5]octane | 6-(Bromomethyl)-1,1-difluorospiro[2.5]octane |
|---|---|---|
| Molecular Formula | C₉H₁₃BrF₂ | C₉H₁₃BrF₂ |
| Molecular Weight | 239.10 g/mol | 239.10 g/mol |
| CAS Number | 2002304-22-3 | 2247105-60-6 |
| Substituent Positions | 1-(BrCH₂), 6,6-F₂ | 6-(BrCH₂), 1,1-F₂ |
5-(Bromomethyl)-1,1-difluorospiro[2.4]heptane (CAS 2248384-63-4)
- Key Differences :
| Property | 1-(Bromomethyl)-6,6-difluorospiro[2.5]octane | 5-(Bromomethyl)-1,1-difluorospiro[2.4]heptane |
|---|---|---|
| Molecular Formula | C₉H₁₃BrF₂ | C₈H₁₁BrF₂ |
| Molecular Weight | 239.10 g/mol | 225.07 g/mol |
| Spiro System | [2.5]octane | [2.4]heptane |
6,6-Difluorospiro[2.5]octan-1-amine Hydrochloride (CAS 1707367-60-9)
- Key Differences :
| Property | 1-(Bromomethyl)-6,6-difluorospiro[2.5]octane | 6,6-Difluorospiro[2.5]octan-1-amine Hydrochloride |
|---|---|---|
| Molecular Formula | C₉H₁₃BrF₂ | C₈H₁₄ClF₂N |
| Molecular Weight | 239.10 g/mol | 198.00 g/mol |
| Reactivity Profile | Alkylation agent | Nucleophilic amine |
Ethyl 6,6-Difluorospiro[2.5]octane-1-carboxylate (CAS 1447942-88-2)
- Key Differences :
| Property | 1-(Bromomethyl)-6,6-difluorospiro[2.5]octane | Ethyl 6,6-Difluorospiro[2.5]octane-1-carboxylate |
|---|---|---|
| Molecular Formula | C₉H₁₃BrF₂ | C₁₁H₁₆F₂O₂ |
| Molecular Weight | 239.10 g/mol | 218.24 g/mol |
| Key Reactivity | Bromine-mediated alkylation | Ester hydrolysis/functionalization |
Biological Activity
1-(Bromomethyl)-6,6-difluorospiro[2.5]octane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C10H9BrF2
- Molecular Weight : 253.08 g/mol
- IUPAC Name : 1-(bromomethyl)-6,6-difluorospiro[2.5]octane
- SMILES Notation : C1CC(C2(C1CC(C2)Br)F)F
The biological activity of 1-(bromomethyl)-6,6-difluorospiro[2.5]octane is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromomethyl group enhances its reactivity and potential for halogen bonding, while the difluoromethyl group contributes to increased lipophilicity and binding affinity to biological targets.
Biological Activity Overview
The compound has demonstrated diverse biological activities across several studies:
Anticancer Activity
A study investigated the cytotoxic effects of 1-(bromomethyl)-6,6-difluorospiro[2.5]octane against various cancer cell lines. The results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains, revealing notable antibacterial properties, especially against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anti-inflammatory Effects
In vitro models were used to assess the anti-inflammatory properties of the compound. It was found to significantly reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory conditions.
Case Studies
- Anticancer Study : In a comparative study involving various indole derivatives, 1-(bromomethyl)-6,6-difluorospiro[2.5]octane showed superior anticancer activity compared to related compounds due to its unique structural features that enhance binding to cancer-related targets.
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains, demonstrating a promising profile that warrants further investigation.
Comparison with Similar Compounds
When compared with other similar compounds like 1-(bromo-ethanone) derivatives and other halogenated spiro compounds, 1-(bromomethyl)-6,6-difluorospiro[2.5]octane exhibited enhanced biological activity due to its specific molecular interactions.
| Compound | Biological Activity |
|---|---|
| 1-(Bromo-ethanone) derivative | Moderate anticancer activity |
| Other halogenated spiro compounds | Lower antimicrobial efficacy |
| This compound | Significant anticancer and antimicrobial activity |
Q & A
Basic: What are the recommended synthetic routes for 1-(bromomethyl)-6,6-difluorospiro[2.5]octane, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclopropanation of a bicyclic precursor followed by bromomethylation and fluorination. A plausible route includes:
Cyclopropane ring formation via [2+1] cycloaddition or Simmons-Smith reaction.
Bromomethylation using reagents like NBS (N-bromosuccinimide) under radical initiation.
Fluorination via halogen exchange (e.g., DAST or Deoxo-Fluor) to introduce difluorine groups at the 6,6-positions.
Yield optimization requires strict control of temperature (e.g., −78°C for fluorination to prevent side reactions) and stoichiometric ratios of brominating agents. Evidence from analogous spirocyclic bromides suggests yields drop below 40% if steric hindrance is unmitigated .
Advanced: How does the spirocyclic architecture and fluorine substitution impact the compound’s reactivity in cross-coupling reactions?
Answer:
The spiro[2.5]octane system introduces significant ring strain (~25 kcal/mol in similar systems), enhancing electrophilicity at the bromomethyl group. Fluorine’s electronegativity further polarizes the C-Br bond, accelerating oxidative addition in Suzuki-Miyaura couplings. However, steric constraints from the spiro junction may limit accessibility to bulkier catalysts (e.g., Pd(PPh₃)₄ vs. XPhos). Computational studies (DFT) show fluorine’s inductive effects reduce electron density at the reaction center by 18%, favoring transmetalation rates .
Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- ¹H/¹³C/¹⁹F NMR : Critical for confirming spirocyclic geometry and fluorine placement. ¹⁹F NMR typically shows a singlet for geminal difluorines at δ −120 to −125 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₃BrF₂, [M+H]⁺ = 241.0204) .
- X-ray Crystallography : Resolves cyclopropane ring strain and bond angles (e.g., C-C-C angles ~60° in spiro systems) .
Advanced: What computational methods can predict the stereoelectronic effects of the difluorospiro moiety on nucleophilic substitution pathways?
Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies for SN2 reactions, revealing fluorine’s hyperconjugative stabilization of the leaving group.
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. THF) on reaction trajectories. Studies show fluorines reduce activation energy by 12% in polar aprotic solvents due to enhanced charge separation .
Data Contradiction: How to resolve discrepancies in reported reaction outcomes between bromomethyl-spirooctanes and their non-fluorinated analogs?
Answer:
Discrepancies often arise from:
- Electronic Effects : Fluorine’s −I effect increases electrophilicity, accelerating SN2 but hindering radical pathways.
- Solvent Interactions : Fluorinated compounds exhibit higher solubility in halogenated solvents (e.g., DCM), altering reaction equilibria.
Controlled experiments comparing fluorinated vs. non-fluorinated analogs under identical conditions (temperature, catalyst loading) are essential. For example, fluorinated derivatives show 30% faster coupling rates in Pd-mediated reactions but reduced yields in free-radical brominations .
Advanced: What strategies exist for regioselective functionalization of the bromomethyl group without disrupting the spirocyclic framework?
Answer:
- Protection of Reactive Sites : Use tert-butyl groups to shield the spiro junction during functionalization.
- Microwave-Assisted Synthesis : Enables rapid, localized heating to target the bromomethyl group selectively (e.g., 100°C, 10 min).
- Transition-Metal Catalysis : Pd-catalyzed cross-couplings (e.g., Stille or Negishi) with chelating ligands (dppe) prevent ring-opening side reactions. Evidence from azaspiro systems shows >85% regioselectivity with these methods .
Basic: What are the stability considerations for storing this compound, and how does fluorination influence its degradation profile?
Answer:
- Storage Conditions : Store at −20°C under inert gas (Ar/N₂) to prevent hydrolysis of the C-Br bond.
- Degradation Pathways : Fluorination reduces susceptibility to oxidation but increases hydrolysis risk in humid environments. Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 6 months, compared to 15% for non-fluorinated analogs .
Advanced: How do steric effects from the spiro[2.5]octane system influence enantioselective transformations involving this compound?
Answer:
The spiro scaffold creates a chiral pocket that enhances enantiomeric excess (ee) in asymmetric catalysis. For example:
- Chiral Phosphine Ligands (e.g., BINAP) achieve up to 92% ee in Buchwald-Hartwig aminations.
- Enzymatic Resolution : Lipases (Candida antarctica) selectively hydrolyze one enantiomer with 85% ee, leveraging the rigid spiro geometry. Comparative studies with non-spiro bromides show ≤50% ee under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
